molecular formula C21H26FN7 B2816944 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 897758-39-3

6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2816944
CAS No.: 897758-39-3
M. Wt: 395.486
InChI Key: VGUVDUDAAANNNM-UHFFFAOYSA-N
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Description

6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted hydrazines and pyrimidine derivatives.

    Substitution with Piperazine and Piperidine: The core structure is then functionalized with piperazine and piperidine groups. This step often involves nucleophilic substitution reactions where the piperazine and piperidine moieties are introduced using their respective halide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halide salts of piperazine and piperidine are used under basic conditions to introduce these groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes. It is particularly of interest in the study of neurotransmitter systems.

Medicine

In medicine, 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and piperidine moieties. This unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development and research.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN7/c1-26-19-18(15-23-26)20(28-9-3-2-4-10-28)25-21(24-19)29-13-11-27(12-14-29)17-7-5-16(22)6-8-17/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUVDUDAAANNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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